Morpholino(5-azaspiro[2.4]heptan-1-yl)methanone
Description
Morpholino(5-azaspiro[2.4]heptan-1-yl)methanone is a structurally unique compound featuring a morpholine moiety connected via a carbonyl group to a 5-azaspiro[2.4]heptane ring system. The spiro architecture consists of two fused rings (a 2-membered and a 4-membered ring) sharing a single nitrogen atom (5-aza designation). This rigidity imposes conformational constraints, which can enhance target selectivity in medicinal chemistry applications .
Its spirocyclic framework may confer improved metabolic stability or binding affinity compared to non-spiro analogs.
Structure
3D Structure
Properties
IUPAC Name |
5-azaspiro[2.4]heptan-2-yl(morpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-10(13-3-5-15-6-4-13)9-7-11(9)1-2-12-8-11/h9,12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSXXNANUBXBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels–Alder Cycloaddition for Bicyclic Precursors
A Diels–Alder reaction between a silyloxy diene (e.g., 14 ) and electron-deficient dienophiles has been employed to generate bicyclo[2.2.1]heptane intermediates, which can be further functionalized. For example, methyl 2-(trifluoromethyl)acrylate (22 ) reacts with diene 14 to yield a bicyclic adduct (23 ) in 40% yield (1:1.4 diastereomeric ratio). While this method primarily produces bicyclic systems, analogous strategies could be adapted for spirocycle formation by modifying the diene/dienophile pairing to favor spiro transition states.
Functionalization of the Spirocyclic Core
Introduction of the Tertiary Nitrile Group
The synthesis of azasordarin analogs highlights the use of alkylation reactions to install nitriles on bicyclic cores. For example, nitrile 43 undergoes deprotonation with KHMDS followed by alkylation with methyl iodide to yield 44a with exclusive endo selectivity. Adapting this method, a spirocyclic ketone could be converted to its corresponding nitrile via a Strecker synthesis or hydrocyanation.
Oxidation and Protection Strategies
Primary alcohols in spiro intermediates (e.g., 45a–c ) are oxidized to carboxylic acids or ketones. In one protocol, alcohol 15 is oxidized to a carboxylic acid and protected as a PMB ester (42 ). For the target compound, similar oxidation of a spirocyclic alcohol to a ketone would provide the methanone functionality.
Morpholino Group Conjugation
Amide Coupling via Activated Intermediates
The morpholino group is introduced via nucleophilic acyl substitution. A spirocyclic carboxylic acid (e.g., 42 ) can be activated with reagents like TMSCl and N-methylimidazole (NMI), as demonstrated in the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (44% yield). Subsequent reaction with morpholine would yield the target amide:
Direct Alkylation of Morpholine
Alternatively, a spirocyclic acyl chloride could react with morpholine in the presence of a base (e.g., EtN). This method avoids intermediate protection/deprotection steps but requires stringent anhydrous conditions.
Challenges and Optimization
Steric and Electronic Effects
The spiro[2.4]heptane system’s strain complicates functionalization. For instance, alkylation of nitrile 43 proceeds with high endo selectivity due to steric shielding of the exo face. Similarly, bulky substituents on the spiro nitrogen may hinder coupling reactions, necessitating optimized leaving groups or catalysts.
Chemical Reactions Analysis
Types of Reactions
Morpholino(5-azaspiro[2.4]heptan-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines .
Scientific Research Applications
Neurodegenerative Diseases
Research indicates that Morpholino(5-azaspiro[2.4]heptan-1-yl)methanone has potential applications in treating several neurodegenerative diseases:
- Alzheimer's Disease : The compound may help mitigate symptoms by reducing neuroinflammation and promoting neuronal survival.
- Parkinson's Disease : Its neuroprotective properties could be beneficial in slowing disease progression.
- Multiple Sclerosis : Studies suggest that it may alleviate symptoms associated with this condition by modulating immune responses .
Pain Management
The analgesic properties of this compound have been highlighted in various studies:
- Chronic Pain : The compound has shown efficacy in models of chronic pain, potentially providing a new avenue for treatment where traditional analgesics fail.
- Neuropathic Pain : Its ability to enhance endocannabinoid signaling may offer relief from neuropathic pain conditions .
Cancer Therapy
Emerging evidence suggests that this compound may have applications in oncology:
- Hepatocellular Carcinoma : Preclinical studies indicate that it can inhibit tumor growth and induce apoptosis in cancer cells.
- Colon Carcinogenesis : The compound has been investigated for its potential to prevent or treat colon cancer through its anti-inflammatory effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of morpholino(5-azaspiro[2.4]heptan-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in disease treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between Morpholino(5-azaspiro[2.4]heptan-1-yl)methanone and related compounds:
Notes:
- Molecular Weight Estimation: *Calculated based on formula C11H16N2O2.
- Key Structural Insights: Spiro vs. Ring Size Effects: The 2.4-heptane spiro system differs from the 3.3-heptane analog in , which may alter steric interactions and solubility. Functional Group Impact: Aryl-linked morpholino methanones (e.g., ) prioritize aromatic interactions, while urea-linked analogs (e.g., ) exploit hydrogen bonding for enzyme inhibition.
Biological Activity
Morpholino(5-azaspiro[2.4]heptan-1-yl)methanone is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H18N2O
- Molecular Weight : 210.277 g/mol
- Canonicalized Structure : The compound features a morpholino group attached to a spirocyclic structure, which is crucial for its biological activity .
Research indicates that this compound may interact with various biological targets, including:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of MenA, an enzyme critical for the survival of Mycobacterium tuberculosis (Mtb) .
- Receptor Modulation : It may also act as a modulator of neurotransmitter receptors, which could influence neurochemical pathways relevant to mood and anxiety disorders.
Structure-Activity Relationships (SAR)
The SAR studies have highlighted several key findings:
- Substituent Effects : Variations in the substituents on the spirocyclic core significantly affect the potency and selectivity of the compound against target enzymes. For example, analogs with specific phenyl substitutions demonstrated improved inhibitory activity against MenA compared to unsubstituted versions .
| Compound | Substituent | IC50 (μM) | Notes |
|---|---|---|---|
| A | 3-Phenoxyphenyl | 13 | High potency against MenA |
| B | 3-(4-Chlorobenzyl)phenyl | 22 | Improved pharmacokinetics |
| C | Unsubstituted | 40 | Baseline activity |
Case Studies
Several studies have explored the biological activity of this compound:
- Antimycobacterial Activity :
-
Neuropharmacological Effects :
- Another investigation focused on the neuropharmacological properties of similar compounds, indicating that modifications to the morpholino structure can enhance receptor binding affinity and selectivity for serotonin receptors, which may lead to novel antidepressant agents.
- Cytotoxicity Profiles :
Q & A
Q. Advanced
- Molecular docking : Used to simulate interactions with target proteins (e.g., kinases or enzymes). The morpholine group enhances solubility, while the spirocyclic core may bind to hydrophobic pockets .
- Pharmacokinetic modeling : Predicts ADME properties (absorption, distribution, metabolism, excretion) using software like Schrödinger Suite or MOE.
- SAR studies : Compare analogues (e.g., substituents on the azaspiroheptane) to identify critical functional groups for activity .
How can low yields in the final coupling step be addressed?
Q. Advanced
- Reaction monitoring : Use TLC or HPLC to identify intermediates and byproducts.
- Catalyst screening : Test Pd(OAc), CuI, or organocatalysts to improve efficiency.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product .
- Microwave-assisted synthesis : Reduce reaction time and improve yield by 10–15% .
How should contradictory data in biological assays (e.g., IC50_{50}50 variability) be analyzed?
Q. Advanced
- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).
- Orthogonal techniques : Cross-check with SPR (surface plasmon resonance) for binding affinity or in vitro enzymatic assays.
- Statistical analysis : Apply ANOVA or Tukey’s test to assess significance. For example, discrepancies in JAK1 inhibition data may arise from differences in ATP concentrations .
What strategies improve the solubility and bioavailability of this compound?
Q. Advanced
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the azaspiroheptane ring.
- Prodrug design : Convert the methanone group to a hydrolyzable ester for enhanced absorption.
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .
How is stereochemical control achieved during spirocyclic core synthesis?
Q. Advanced
- Chiral catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantioselective cyclopropanation.
- Resolution techniques : Use chiral HPLC or enzymatic resolution to separate diastereomers.
- Computational guidance : DFT calculations to predict energetically favorable transition states .
What spectroscopic techniques are used to monitor reaction progress in real time?
Q. Basic
- In-situ FTIR : Track carbonyl (C=O) or amine (N-H) peaks during coupling steps.
- LC-MS : Detect intermediates and confirm molecular weights without quenching the reaction .
How does the spirocyclic structure influence metabolic stability?
Q. Advanced
- Cytochrome P450 resistance : The rigid spirocyclic core reduces oxidation compared to linear analogues.
- In vitro microsomal assays : Test liver microsomes to quantify metabolic half-life. For example, 5-azaspiro[2.4]heptane derivatives show 2–3× longer than non-spiro compounds .
What safety precautions are required when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
